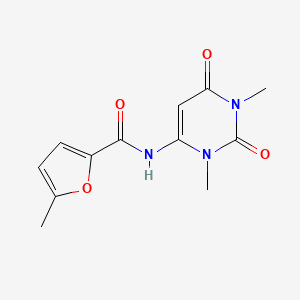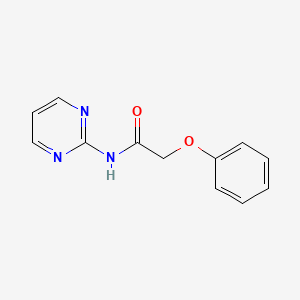
N-cyclohexyl-N'-(2-hydroxy-1,1-dimethylethyl)urea
Vue d'ensemble
Description
N-cyclohexyl-N'-(2-hydroxy-1,1-dimethylethyl)urea (CDU) is a chemical compound with potential therapeutic applications. It belongs to the class of urea derivatives and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N'-(2-hydroxy-1,1-dimethylethyl)urea is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects through the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer cells and is involved in tumor growth and metastasis. This compound has been shown to inhibit the activity of CA IX, leading to a reduction in tumor growth and angiogenesis.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve glucose uptake in adipocytes. This compound has also been shown to have an effect on the immune system, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N'-(2-hydroxy-1,1-dimethylethyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. This compound has also been shown to be stable under a wide range of conditions. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. This compound also has a short half-life, which can make it difficult to study its pharmacokinetics.
Orientations Futures
There are several future directions for the study of N-cyclohexyl-N'-(2-hydroxy-1,1-dimethylethyl)urea. One area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the study of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases. The development of this compound-based imaging agents for the detection of cancer is also an area of research. Finally, the study of this compound in animal models of disease is an important area of research for the development of new therapies.
Méthodes De Synthèse
N-cyclohexyl-N'-(2-hydroxy-1,1-dimethylethyl)urea can be synthesized through a multi-step process involving the reaction of cyclohexylamine with tert-butyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is then treated with hydroxylamine to yield this compound. The purity of this compound can be improved through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
N-cyclohexyl-N'-(2-hydroxy-1,1-dimethylethyl)urea has been studied for its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been tested in vitro and in vivo for its ability to inhibit the proliferation of cancer cells. It has also been tested for its ability to reduce inflammation in animal models of arthritis and colitis.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(1-hydroxy-2-methylpropan-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,8-14)13-10(15)12-9-6-4-3-5-7-9/h9,14H,3-8H2,1-2H3,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJSMHNAYYOCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801231905 | |
| Record name | N-Cyclohexyl-N′-(2-hydroxy-1,1-dimethylethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801231905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76958-92-4 | |
| Record name | N-Cyclohexyl-N′-(2-hydroxy-1,1-dimethylethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76958-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-N′-(2-hydroxy-1,1-dimethylethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801231905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5865694.png)


![4-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5865716.png)
![4-[(dicyclohexylamino)carbonyl]benzoic acid](/img/structure/B5865725.png)
![N-[2-(butyrylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5865730.png)
![7-(3,5-dichlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5865737.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5865750.png)
![2-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5865751.png)


![3,4-dimethoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5865760.png)
